molecular formula C18H15BrFN3OS B7732710 MFCD06651049

MFCD06651049

Cat. No.: B7732710
M. Wt: 420.3 g/mol
InChI Key: ATQVRXZCPUWHBT-UHFFFAOYSA-N
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Description

The compound “MFCD06651049” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06651049” involves several steps, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:

    Step 1: Initial reaction of precursor A with reagent B under controlled temperature.

    Step 2: Intermediate formation, followed by purification.

    Step 3: Final reaction with reagent C to obtain “this compound”.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing waste, and ensuring consistent quality. Key aspects include:

  • Use of high-efficiency catalysts.
  • Implementation of automated control systems for precise reaction monitoring.
  • Waste management and recycling of by-products.

Chemical Reactions Analysis

Types of Reactions: “MFCD06651049” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

“MFCD06651049” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which “MFCD06651049” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways. The compound’s mechanism of action is studied using various techniques, including molecular docking and biochemical assays.

Comparison with Similar Compounds

“MFCD06651049” is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its similar structure but different reactivity.

    Compound B: Shares some functional groups but has distinct applications.

    Compound C: Exhibits similar biological activity but different mechanism of action.

The comparison focuses on structural differences, reactivity, and specific applications, emphasizing the unique properties of “this compound”.

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3OS/c19-13-3-1-2-12(8-13)9-16-10-22-18(25-16)23-17(24)11-21-15-6-4-14(20)5-7-15/h1-8,10,21H,9,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQVRXZCPUWHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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